N-Benzyl-2-(2,6-dimethoxyphenoxy)ethanamine hydrochloride

Description

Chemical Name: N-Benzyl-2-(2,6-dimethoxyphenoxy)ethanamine hydrochloride Synonyms: WB 4101 hydrochloride, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine hydrochloride . CAS Number: 2170-58-3 . Molecular Formula: C₁₉H₂₄ClNO₄ (based on structural analysis). Application: A selective α₁-adrenergic and 5-HT1A receptor antagonist, primarily used in neuroscience research .

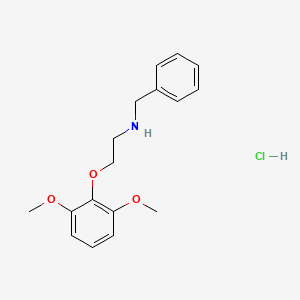

The compound features a 2,6-dimethoxyphenoxy group attached to an ethanamine backbone, with a benzyl substitution on the amine (Figure 1). Its structural uniqueness lies in the 2,6-dimethoxy substitution pattern, which enhances receptor binding specificity compared to other positional isomers .

Properties

IUPAC Name |

N-benzyl-2-(2,6-dimethoxyphenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3.ClH/c1-19-15-9-6-10-16(20-2)17(15)21-12-11-18-13-14-7-4-3-5-8-14;/h3-10,18H,11-13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPWDTXEAVRQIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)OCCNCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(2,6-dimethoxyphenoxy)ethanamine hydrochloride typically involves the reaction of 2,6-dimethoxyphenol with benzyl chloride in the presence of a base such as sodium hydroxide to form the benzyl ether. This intermediate is then reacted with ethylene diamine under reflux conditions to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(2,6-dimethoxyphenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The benzyl group can be reduced to a methyl group under specific conditions.

Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of N-methyl-2-(2,6-dimethoxyphenoxy)ethanamine.

Substitution: Formation of brominated or nitrated derivatives of the phenoxy ring.

Scientific Research Applications

Medicinal Applications

N-Benzyl-2-(2,6-dimethoxyphenoxy)ethanamine hydrochloride is primarily studied for its pharmacological properties, particularly its interaction with adrenergic receptors.

1.1. Adrenergic Receptor Antagonism

The compound acts as a selective antagonist for the α₁-adrenergic receptor. This activity has implications in:

- Vasodilation : It has been shown to induce vasodilation, which can help in managing conditions like hypertension.

- Smooth Muscle Relaxation : The compound may influence gastrointestinal motility and other smooth muscle functions.

1.2. Neurotransmitter Modulation

Research indicates that this compound may enhance serotonin receptor activity while inhibiting norepinephrine pathways. This modulation suggests potential applications in treating mood disorders and anxiety.

1.3. Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against resistant bacterial strains, such as Mycobacterium avium subsp. paratuberculosis and M. intracellulare. This suggests its potential use in developing treatments for infectious diseases.

Chemical Synthesis and Research Applications

This compound serves as a valuable building block in organic synthesis.

2.1. Organic Synthesis

The compound can be synthesized through various methods involving the reaction of phenolic compounds with amines under controlled conditions, often utilizing solvents like toluene or dioxane.

2.2. Enzyme Kinetics and Protein Interactions

It is employed in studies focusing on enzyme kinetics, providing insights into enzyme behavior and interactions with substrates.

4.1. Vasodilatory Effects

In animal studies, administration of the compound demonstrated a significant reduction in blood pressure during induced vasoconstriction scenarios, indicating its effectiveness as a vasodilator.

4.2. Neurotransmitter Modulation Studies

A study investigating the interaction with neurotransmitter systems indicated that the compound might enhance serotonin receptor activity while inhibiting norepinephrine pathways, suggesting applications in mood disorders.

4.3. Antimicrobial Efficacy Studies

Comparative studies on various phenolic compounds showed that those related to this compound exhibited notable antibacterial activity against resistant strains of bacteria, emphasizing its therapeutic potential in infectious diseases.

Mechanism of Action

The mechanism of action of N-Benzyl-2-(2,6-dimethoxyphenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Pharmacological Profiles

A comparative analysis of N-benzyl-2-(2,6-dimethoxyphenoxy)ethanamine hydrochloride (WB 4101) and its analogues is summarized in Table 1.

Table 1 : Structural and Pharmacological Comparison of WB 4101 and Analogues

*Calculated based on molecular formula.

Critical Structural and Functional Differences

Substituent Effects on Receptor Binding

- 2,6-Dimethoxy Group: WB 4101’s high 5-HT1A affinity (Ki ~1 nM) is attributed to the electron-donating methoxy groups at the 2,6-positions, which optimize steric and electronic interactions with the receptor . Derivatives with o-methyl (compound (S)-2) or o-fluoro substitutions retain nanomolar affinity but show reduced selectivity compared to WB 4101 .

- Benzyl vs. Benzhydryl Groups : Replacing the benzyl group with a benzhydryl moiety (e.g., diphenhydramine) shifts activity from 5-HT1A antagonism to histamine H1 blockade, highlighting the role of aromatic bulk in receptor specificity .

Positional Isomerism

- 2,4-Dimethoxyphenoxy Derivatives: Compounds with methoxy groups at the 2,4-positions (e.g., (2,4-dimethoxyphenyl)methanamine hydrochloride ) exhibit weaker 5-HT1A binding due to suboptimal spatial alignment.

Ethanolamine Backbone Modifications

Quantitative Structure-Activity Relationship (QSAR) Insights

A Hansch analysis of WB 4101 and 16 derivatives (e.g., (S)-1 to (S)-16) revealed:

- Lipophilicity (log P) : Optimal log P values (~3.5) correlate with enhanced blood-brain barrier penetration and receptor occupancy .

- Steric Parameters : Bulky substituents (e.g., o-t-butyl) reduce affinity due to steric clashes, while electron-withdrawing groups (e.g., o-fluoro) improve binding via polar interactions .

Biological Activity

N-Benzyl-2-(2,6-dimethoxyphenoxy)ethanamine hydrochloride is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a benzyl group attached to an ethanamine backbone, along with a phenoxy ring that contains two methoxy substituents at the 2 and 6 positions. The molecular formula is . This structure contributes to its unique chemical properties, making it a subject of interest in biological research.

The biological activity of this compound is primarily linked to its interaction with various molecular targets within biological systems. It has been shown to modulate receptor activities, influencing signaling cascades crucial for various physiological functions. Key actions include:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, affecting neuronal activity and behavior .

- Cellular Signaling : It influences cellular processes by altering the activity of enzymes and receptors involved in signaling pathways .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : Studies have demonstrated that this compound possesses significant antioxidant properties, which can mitigate oxidative stress in cells .

- Anti-inflammatory Effects : It has shown potential in reducing inflammation through modulation of inflammatory mediators .

- Neuroprotective Effects : The compound's interaction with neurotransmitter systems suggests potential applications in neuroprotection and treatment of neurodegenerative diseases .

Case Study 1: Antioxidant Properties

In a study examining the antioxidant capacity of related compounds, this compound was evaluated using the DPPH radical scavenging assay. Results indicated a significant inhibition percentage (64.5% after 20 minutes), highlighting its potential as a natural antioxidant .

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. The findings revealed that treatment with this compound significantly reduced neuronal cell death and preserved mitochondrial function .

Applications in Medicine

This compound is being investigated for its potential therapeutic roles:

- Therapeutic Agent : Its ability to modulate neurotransmitter receptors positions it as a candidate for treating conditions such as depression and anxiety disorders .

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains .

Summary Table of Biological Activities

Q & A

Q. What are the key identifiers and safety protocols for handling N-Benzyl-2-(2,6-dimethoxyphenoxy)ethanamine hydrochloride?

The compound is identified by CAS 2170-58-3 and the synonym WB 4101 (hydrochloride). It is strictly for research use and not intended for diagnostic or therapeutic applications. Safety protocols include using personal protective equipment (PPE) and adhering to OSHA Hazard Communication Standards (HCS). Storage should be in amber glass bottles to prevent photodegradation, and refrigeration is recommended for long-term stability .

Q. What synthetic routes are commonly employed for this compound, and what are their advantages?

While direct synthesis data for this compound is limited, analogous structures (e.g., N-benzyl-substituted ethanamine derivatives) are synthesized via nucleophilic substitution or reductive amination. For example:

- Reductive amination : Reacting 2-(2,6-dimethoxyphenoxy)ethylamine with benzaldehyde in the presence of a reducing agent like sodium cyanoborohydride.

- N-Benzylation : Using benzyl bromide and a base (e.g., K₂CO₃) in polar aprotic solvents like DMF.

These methods prioritize yield optimization (70–85%) and purity (>95%), verified by HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirms structural integrity, particularly the benzyl and dimethoxyphenoxy groups.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 348.16).

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally related acetamide derivatives .

Advanced Research Questions

Q. How do researchers resolve contradictions in receptor binding data for this compound?

WB 4101 is historically characterized as an α₁-adrenergic antagonist. However, discrepancies in binding affinity (e.g., Ki values ranging from 0.3 nM to 1.2 nM across studies) may arise from assay conditions (e.g., cell lines, radioligands). To address this:

- Dose-response curves : Use standardized protocols (e.g., CHO-K1 cells expressing cloned human receptors).

- Competitive binding assays : Compare with reference antagonists like prazosin.

- Statistical analysis : Apply nonlinear regression models to quantify variability .

Q. What strategies are employed to study its potential off-target effects in neurotransmitter systems?

- Broad-spectrum receptor profiling : Screen against 5-HT2A/2C, dopamine D₂, and muscarinic receptors at 10 μM concentrations.

- Functional assays : Measure intracellular calcium flux or cAMP modulation.

- Molecular docking : Predict binding poses using homology models of target receptors. Recent studies highlight weak interactions with 5-HT2C receptors (IC₅₀ > 1 μM), suggesting selectivity for α₁-adrenergic subtypes .

Q. How can structural modifications enhance its pharmacological profile?

- Substitution on the benzyl ring : Introducing electron-withdrawing groups (e.g., Cl, NO₂) to improve binding affinity.

- Chiral resolution : Separate enantiomers to assess differential activity, as seen in (R)- and (S)-isomers of related compounds.

- Prodrug design : Modify the ethanamine moiety to enhance blood-brain barrier penetration .

Q. What experimental designs are used to investigate its metabolic stability?

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.

- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect hydroxylated or demethylated products.

- CYP enzyme inhibition studies : Identify isoforms (e.g., CYP3A4) involved in metabolism using isoform-specific inhibitors .

Data Interpretation and Methodological Challenges

Q. How should researchers address variability in crystallographic data for this compound?

- Temperature-controlled crystallization : Optimize solvent systems (e.g., methanol/water) to obtain high-quality single crystals.

- Twinned crystal correction : Apply software like SHELXL to refine diffraction data.

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., N-benzyl acetamide derivatives) to validate bond lengths and angles .

Q. What are the limitations of current synthetic methods, and how can they be mitigated?

- Low yield in reductive amination : Replace NaBH₃CN with more selective agents like STAB (sodium triacetoxyborohydride).

- Byproduct formation : Use scavengers (e.g., molecular sieves) to remove excess benzaldehyde.

- Scalability issues : Transition from batch to flow chemistry for improved reproducibility .

Applications in Drug Discovery

Q. How is this compound utilized in designing subtype-selective adrenergic ligands?

Its dimethoxyphenoxy group provides a template for probing α₁-adrenergic subtype selectivity (α₁A vs. α₁B). Researchers:

- Introduce bioisosteres : Replace the benzyl group with substituted aryl rings to modulate lipophilicity.

- Conduct SAR studies : Correlate substituent position (e.g., para vs. meta) with binding affinity shifts.

Recent work shows that 2,6-dimethoxy substitution is critical for α₁A selectivity (10-fold over α₁B) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.